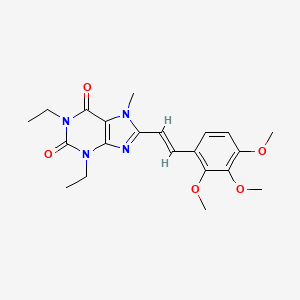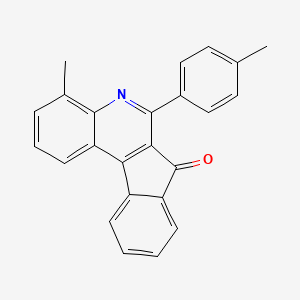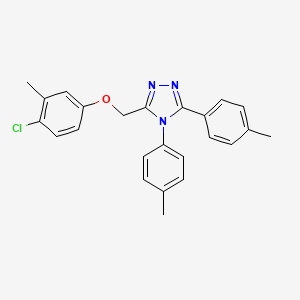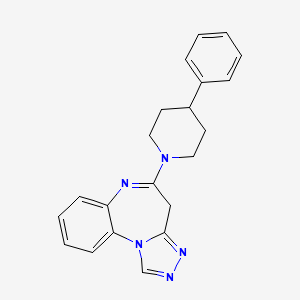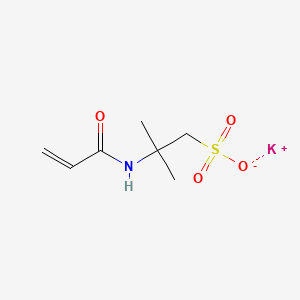
Potassium 2-acrylamido-2-methylpropanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium 2-acrylamido-2-methylpropanesulfonate is a monomer that belongs to the class of sulfonic acid monomers. It is commonly used in the production of various polymers, such as polyacrylamide co-polymers, poly(2-acrylamido-2-methylpropanesulfonate), and hydrogels . This compound is known for its strong anionic properties and excellent water solubility, making it valuable in various industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
Potassium 2-acrylamido-2-methylpropanesulfonate is typically synthesized through the reaction of 2-acrylamido-2-methylpropanesulfonic acid with potassium hydroxide. The reaction involves mixing the acid with an aqueous solution of potassium hydroxide under controlled temperature and pH conditions to form the potassium salt .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale batch or continuous processes. The reaction is carried out in reactors equipped with temperature and pH control systems to ensure consistent product quality. The final product is then purified and dried to obtain the desired compound in solid form .
化学反应分析
Types of Reactions
Potassium 2-acrylamido-2-methylpropanesulfonate undergoes various chemical reactions, including:
Polymerization: It can polymerize with other monomers to form copolymers.
Addition Reactions: The double bond in the acrylamide group can participate in addition reactions.
Hydrolysis: The amide group can undergo hydrolysis under acidic or basic conditions.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile are commonly used in radical polymerization reactions.
Addition Reactions: Catalysts like peroxides or transition metal complexes can facilitate addition reactions.
Hydrolysis: Acidic or basic conditions are required for hydrolysis, with reagents like hydrochloric acid or sodium hydroxide.
Major Products Formed
Polymerization: Poly(2-acrylamido-2-methylpropanesulfonate) and its copolymers.
Addition Reactions: Various addition products depending on the reactants used.
Hydrolysis: The hydrolysis of the amide group yields carboxylic acids and amines.
科学研究应用
Potassium 2-acrylamido-2-methylpropanesulfonate has a wide range of scientific research applications:
Chemistry: Used as a monomer in the synthesis of polyelectrolyte gels and copolymers.
Biology: Employed in the preparation of hydrogels for drug delivery and tissue engineering.
Medicine: Utilized in the development of biomedical devices and materials.
Industry: Applied in water treatment, oil recovery, and as a dispersant in various formulations.
作用机制
The mechanism of action of potassium 2-acrylamido-2-methylpropanesulfonate involves its ability to form strong ionic interactions with other molecules. The sulfonate group provides anionic properties, allowing it to interact with cationic species and form stable complexes. This property is crucial in applications such as water treatment, where it helps in the removal of heavy metals and other contaminants .
相似化合物的比较
Similar Compounds
- Sodium 2-acrylamido-2-methylpropanesulfonate
- 2-acrylamido-2-methylpropanesulfonic acid
Comparison
Potassium 2-acrylamido-2-methylpropanesulfonate is unique due to its potassium ion, which can influence the solubility and reactivity of the compound compared to its sodium counterpart. The potassium salt may offer different solubility profiles and interaction strengths in various applications .
属性
CAS 编号 |
52825-28-2 |
|---|---|
分子式 |
C7H12KNO4S |
分子量 |
245.34 g/mol |
IUPAC 名称 |
potassium;2-methyl-2-(prop-2-enoylamino)propane-1-sulfonate |
InChI |
InChI=1S/C7H13NO4S.K/c1-4-6(9)8-7(2,3)5-13(10,11)12;/h4H,1,5H2,2-3H3,(H,8,9)(H,10,11,12);/q;+1/p-1 |
InChI 键 |
BWFJQOYMXHEGNQ-UHFFFAOYSA-M |
规范 SMILES |
CC(C)(CS(=O)(=O)[O-])NC(=O)C=C.[K+] |
相关CAS编号 |
15214-89-8 (Parent) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


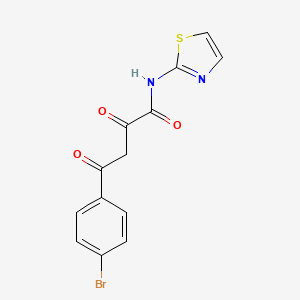
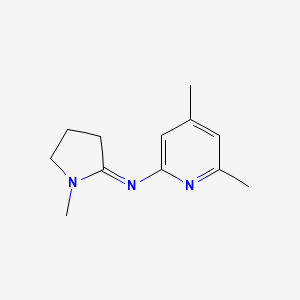
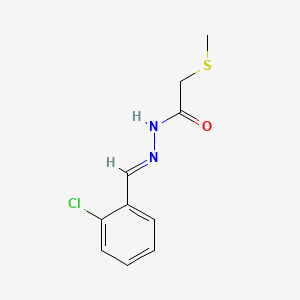
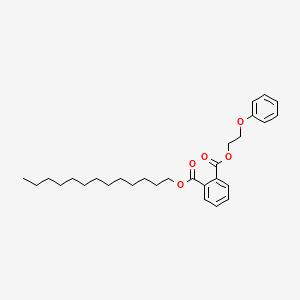
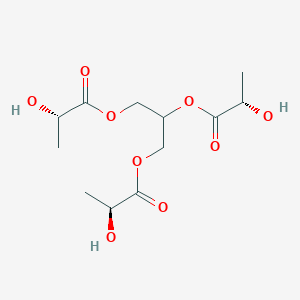
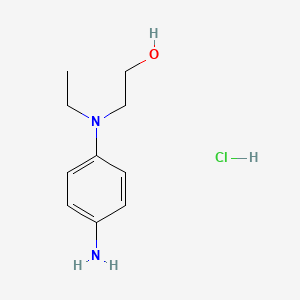
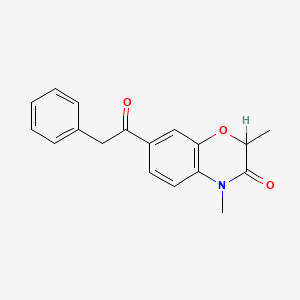
![[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 2-dimethoxyphosphorylacetate](/img/structure/B12733107.png)
